molecular formula C20H34O2 B14235093 [3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol CAS No. 500996-28-1

[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol

Cat. No.: B14235093
CAS No.: 500996-28-1
M. Wt: 306.5 g/mol
InChI Key: KUTOPTZTLUYSRG-UHFFFAOYSA-N
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Description

[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol is a complex organic compound with a unique structure that includes an oxirane ring and a long aliphatic chain with multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the epoxidation of a precursor molecule containing a double bond, followed by the introduction of the methanol group. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to controlled reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of oxirane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

The potential medicinal applications of this compound include its use as a precursor for the synthesis of pharmaceutical agents. Its unique structure may allow for the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Epoxides: Compounds containing an oxirane ring, such as ethylene oxide and propylene oxide.

    Allylic Alcohols: Compounds with a similar aliphatic chain and hydroxyl group, such as geraniol and farnesol.

Uniqueness

What sets [3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol apart from similar compounds is its specific combination of an oxirane ring and a long, unsaturated aliphatic chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

500996-28-1

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

[3-methyl-3-(4,8,12-trimethyltrideca-3,7,11-trienyl)oxiran-2-yl]methanol

InChI

InChI=1S/C20H34O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5)19(15-21)22-20/h9,11,13,19,21H,6-8,10,12,14-15H2,1-5H3

InChI Key

KUTOPTZTLUYSRG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1(C(O1)CO)C)C)C)C

Origin of Product

United States

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